2-(2-(Cyclopentyloxy)ethoxy)ethane-1-sulfonyl chloride

Description

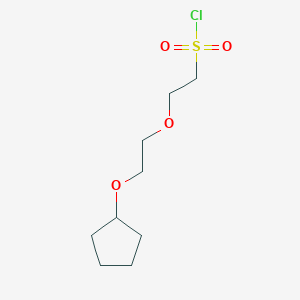

2-(2-(Cyclopentyloxy)ethoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a cyclopentyl ether substituent. Sulfonyl chlorides are pivotal intermediates for forming sulfonamides, sulfonate esters, and other functional groups, often utilized in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula |

C9H17ClO4S |

|---|---|

Molecular Weight |

256.75 g/mol |

IUPAC Name |

2-(2-cyclopentyloxyethoxy)ethanesulfonyl chloride |

InChI |

InChI=1S/C9H17ClO4S/c10-15(11,12)8-7-13-5-6-14-9-3-1-2-4-9/h9H,1-8H2 |

InChI Key |

WALPFWALVVOHAN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OCCOCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 2-(2-(Cyclopentyloxy)ethoxy)ethane-1-sulfonyl chloride typically follows a two-step approach:

Synthesis of the Ether Precursor:

- Starting from ethylene glycol derivatives, the cyclopentyloxy group is introduced via nucleophilic substitution using cyclopentanol or cyclopentyl bromide under basic conditions.

- This step involves Williamson ether synthesis or similar etherification methods, often catalyzed by potassium carbonate (K₂CO₃) in acetone or other polar aprotic solvents.

- Yields for ether formation are generally high (70–95%) depending on reaction conditions and purity of reagents.

Chlorosulfonation of the Ether:

- The key sulfonyl chloride group is introduced by reacting the ether intermediate with chlorosulfonic acid (ClSO₃H).

- The reaction is performed under controlled temperature (often 0–25 °C) to avoid over-chlorosulfonation or decomposition.

- After chlorosulfonation, quenching with water and extraction yields the sulfonyl chloride.

- Typical yields for this step range from 40% to 60%, depending on reaction time and purification methods.

This synthetic route is supported by analogous syntheses of related sulfonyl chlorides, such as 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride, where chlorosulfonic acid treatment of the corresponding ether provides the sulfonyl chloride intermediate in moderate yields.

Detailed Reaction Conditions and Outcomes

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Etherification | Cyclopentanol, K₂CO₃, acetone, 65 °C, 1–2 h | 70–90 | Williamson ether synthesis; clean conversion with minimal side products |

| 2. Chlorosulfonation | Chlorosulfonic acid, 0–25 °C, 12 h | 40–60 | Requires careful temperature control; intermediate sulfonyl chloride isolated by extraction and drying |

- The chlorosulfonation reaction is sensitive to moisture and temperature; slow addition of chlorosulfonic acid to the ether solution is recommended to prevent side reactions.

- Purification is typically achieved by extraction with organic solvents (e.g., dichloromethane) followed by drying over anhydrous magnesium sulfate and vacuum distillation or recrystallization.

Research Outcomes and Comparative Analysis

- Studies on related compounds with cyclopentyl ether substituents reveal that such groups can decrease kinetic solubility and metabolic stability compared to simpler alkyl ethers.

- For example, in a series of sulfonyl chloride derivatives, the cyclopentyl ether-containing compound showed a significant drop in metabolic stability (half-life ~33 min) compared to methoxy analogues, indicating a metabolic soft spot at the cyclopentane ring.

- Despite this, the inhibitory activity or reactivity of the sulfonyl chloride group remains largely unaffected by the cyclopentyl substitution, maintaining its utility in further functionalization reactions.

- This balance of reactivity and metabolic liability is crucial for designing intermediates in drug synthesis where sulfonyl chloride serves as a key functional handle.

Alternative Synthetic Routes and Notes

- Alternative methods for sulfonyl chloride synthesis include the use of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) on sulfonic acid precursors, but chlorosulfonic acid remains the most direct and widely used reagent for introducing the sulfonyl chloride group onto ether chains.

- Protection of sensitive groups during synthesis is sometimes necessary, depending on the presence of other functional moieties.

- The reaction scope allows for variation in the ether substituent, enabling the preparation of a range of sulfonyl chlorides with tailored properties.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Williamson Ether + Chlorosulfonation | Ethylene glycol derivative + cyclopentanol | K₂CO₃, acetone, 65 °C; then ClSO₃H, 0–25 °C, 12 h | 30–54 (overall) | Straightforward, scalable | Requires careful moisture control |

| Sulfonation of pre-formed sulfonic acid | Corresponding sulfonic acid intermediate | POCl₃ or SOCl₂, elevated temperature | 40–60 | Alternative chlorination route | Additional synthetic steps needed |

Chemical Reactions Analysis

Types of Reactions

2-(2-(Cyclopentyloxy)ethoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Addition Reactions: The compound can also undergo addition reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the product .

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Scientific Research Applications

2-(2-(Cyclopentyloxy)ethoxy)ethane-1-sulfonyl chloride has several applications in scientific research, including:

Biology: The compound can be used in the modification of biomolecules for various biological studies.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Cyclopentyloxy)ethoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Structural and Molecular Characteristics

The following table compares key molecular parameters of 2-(2-(Cyclopentyloxy)ethoxy)ethane-1-sulfonyl chloride with its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | CAS Number |

|---|---|---|---|---|

| This compound* | C9H17ClO4S | ~256.75 | Cyclopentyl ether | Not available |

| 2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride | C10H19ClO4S | 270.77 | Cyclohexyl ether | 1343251-89-7 |

| 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride | C5H11ClO4S | 202.65 | Methoxy ether | 1215974-61-0 |

| 2-(2,2-Difluoroethoxy)ethane-1-sulfonyl chloride | C4H6ClF2O3S | 210.61 | Difluoro ether | Not available |

| 2-(Cyano(cyclopropyl)methoxy)ethane-1-sulfonyl chloride | C7H10ClNO3S | 223.68 | Cyano-cyclopropyl ether | 2193064-72-9 |

*Calculated based on structural analogs.

Key Observations :

- Cyclohexyl vs. Cyclopentyl : The cyclohexyl analog (270.77 g/mol) has a higher molecular weight than the cyclopentyl variant (~256.75 g/mol) due to the additional methylene group in the cyclohexyl ring. This difference may influence solubility and steric effects in reactions .

- Methoxy Substituent : The methoxy variant (202.65 g/mol) is simpler and lighter, likely offering higher reactivity in nucleophilic substitutions due to reduced steric hindrance .

- Electronic Effects: The difluoroethoxy and cyano-cyclopropyl analogs introduce electron-withdrawing groups, which could enhance electrophilicity at the sulfonyl chloride group .

2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl Chloride

- Applications : Used as an organic building block for synthesizing sulfonamides and sulfonate esters. Its cyclohexyl group may improve lipid solubility, making it suitable for drug discovery .

- Reactivity : The bulky cyclohexyl group may slow reaction kinetics in sterically demanding environments compared to smaller substituents .

2-(2-Methoxyethoxy)ethane-1-sulfonyl Chloride

- Applications : Widely employed in peptide synthesis and polymer chemistry. Its methoxy group enhances water solubility, facilitating reactions in polar solvents .

- Reactivity : Higher reactivity in SN2 reactions due to minimal steric hindrance .

2-(Cyano(cyclopropyl)methoxy)ethane-1-sulfonyl Chloride

- Applications: The cyano group enables click chemistry applications, while the cyclopropane ring may confer conformational rigidity .

Pricing and Availability

| Compound | Purity | Price (USD) | Quantity | Supplier |

|---|---|---|---|---|

| 2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride | 98% | 998.00 | 1g | Moldb |

| 2-(Cyano(cyclopropyl)methoxy)ethane-1-sulfonyl chloride | N/A | Inquiry-based | 50mg | American Elements |

| Methoxy analog (e.g., CymitQuimica products) | 98% | ~376.00 (€) | 50mg | CymitQuimica |

Note: The cyclohexyl variant is significantly costlier than the methoxy analog, reflecting synthetic complexity and demand .

Biological Activity

2-(2-(Cyclopentyloxy)ethoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride compound with significant potential in medicinal chemistry. This compound is characterized by its sulfonyl chloride functional group, which is known for its reactivity and utility in various chemical synthesis processes. The presence of ether functionalities enhances its solubility and bioavailability, making it a subject of interest for biological activity studies.

The compound features a sulfonyl chloride group that can participate in nucleophilic substitution reactions, forming sulfonamides and other derivatives. Its structure includes both cyclopentyloxy and ethoxy groups, which contribute to its physicochemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉ClO₄S |

| Molecular Weight | 292.81 g/mol |

| Solubility | Soluble in organic solvents |

| Functional Groups | Sulfonyl chloride, ether |

Biological Activity Overview

While specific biological activity data for this compound may be limited, compounds with similar structures often exhibit a range of biological activities. These include:

- Enzyme Inhibition : Sulfonyl chlorides can act as enzyme inhibitors, which may be relevant in drug design.

- Antimicrobial Activity : Some sulfonyl derivatives have shown promise in inhibiting bacterial growth.

- Pharmaceutical Intermediates : The compound can serve as an intermediate in the synthesis of more complex therapeutic agents.

Enzyme Inhibition Studies

Research has indicated that sulfonyl chlorides can inhibit various enzymes, including those involved in metabolic pathways. For instance, compounds similar to this compound have been investigated for their ability to inhibit the sodium-dependent glucose cotransporter (SGLT), which plays a crucial role in glucose homeostasis and is a target for diabetes treatment .

Antimicrobial Properties

A study on related sulfonyl compounds demonstrated significant antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis, highlighting the potential of this compound in developing new antibiotics .

The proposed mechanism of action for the biological activity of sulfonyl chlorides generally involves:

- Nucleophilic Attack : The sulfonyl chloride group reacts with nucleophiles (e.g., amino groups in proteins), leading to the formation of stable sulfonamide bonds.

- Inhibition of Enzymatic Activity : By modifying active sites on enzymes, these compounds can inhibit their function, thereby disrupting metabolic processes.

Q & A

Q. What are the common synthesis routes for 2-(2-(Cyclopentyloxy)ethoxy)ethane-1-sulfonyl chloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a three-step process:

Etherification : Reacting cyclopentanol with ethylene glycol derivatives (e.g., 2-chloroethanol) under alkaline conditions (e.g., KOH/ethanol) to form the ethoxy-cyclopentyl ether intermediate.

Sulfonation : Treating the ether with chlorosulfonic acid (ClSO₃H) at 0–5°C to introduce the sulfonic acid group.

Chlorination : Reacting the sulfonic acid intermediate with thionyl chloride (SOCl₂) under reflux (60–70°C) in anhydrous dichloromethane (DCM) to yield the sulfonyl chloride .

Q. Optimization Tips :

- Use inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates.

- Control stoichiometry (e.g., 1:1.2 molar ratio of ether to ClSO₃H) to minimize by-products.

- Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How does the reactivity of this compound compare to other sulfonyl chlorides in nucleophilic substitution reactions?

Methodological Answer : The compound undergoes nucleophilic substitution (e.g., with amines, alcohols) via the general mechanism: R-SO₂Cl + Nu⁻ → R-SO₂-Nu + Cl⁻ Key differences from simpler sulfonyl chlorides (e.g., ethanesulfonyl chloride):

- Steric Hindrance : The cyclopentyloxyethoxy group reduces reaction rates with bulky nucleophiles (e.g., tert-butylamine) due to steric shielding of the sulfonyl chloride group.

- Electronic Effects : The electron-donating ethoxy group slightly deactivates the sulfonyl chloride, requiring longer reaction times (e.g., 12–24 hrs vs. 6–8 hrs for tosyl chloride) .

Q. Experimental Design :

- Monitor reactions via TLC (Rf shift) or in situ IR spectroscopy (disappearance of S=O stretch at ~1370 cm⁻¹).

- Use triethylamine as a HCl scavenger to improve yields .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 1.5–1.8 ppm (cyclopentyl CH₂), δ 3.6–3.8 ppm (ethoxy OCH₂), δ 3.9–4.1 ppm (SO₂Cl adjacent CH₂) .

- ¹³C NMR : Sulfonyl carbon at δ ~55 ppm.

- FT-IR : Strong S=O stretches at 1365 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric) .

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 269.1 (calculated for C₉H₁₇ClO₄S) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopentyloxyethoxy group influence the compound’s reactivity in complex syntheses?

Methodological Answer :

- Steric Effects : The bulky cyclopentyl group impedes access to the sulfonyl chloride in SN2 reactions. For example, reactions with hindered amines (e.g., N-methylaniline) show 20–30% lower yields compared to linear analogs .

- Electronic Effects : The ethoxy group’s electron-donating nature reduces electrophilicity, necessitating activation by Lewis acids (e.g., BF₃·Et₂O) for reactions with weak nucleophiles (e.g., phenols) .

Case Study :

In a synthesis of sulfonamide inhibitors, replacing the cyclopentyl group with a smaller methyl group increased reaction rates by 40% but reduced target enzyme binding affinity due to loss of hydrophobic interactions .

Q. What experimental strategies address contradictions in reported biological activities of sulfonyl chloride derivatives?

Methodological Answer : Discrepancies in biological data (e.g., antimicrobial vs. inactive results) arise from:

- Assay Variability : Differences in bacterial strains (e.g., E. coli vs. B. subtilis) or culture conditions (aerobic vs. anaerobic) .

- Compound Purity : Trace HCl or unreacted intermediates (e.g., sulfonic acids) can skew results. Validate purity via HPLC (>98%) before testing .

Q. Resolution Strategies :

- Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Perform dose-response curves (IC₅₀ comparisons) across multiple cell lines .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate binding to enzyme active sites (e.g., carbonic anhydrase II). The cyclopentyl group shows favorable van der Waals interactions with hydrophobic pockets .

- MD Simulations (GROMACS) : Assess stability of sulfonamide-enzyme complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond retention .

Validation :

Correlate computational binding scores (Kd predictions) with experimental SPR (surface plasmon resonance) data .

Q. What green chemistry approaches can improve the sustainability of synthesizing this compound?

Methodological Answer :

- Solvent Replacement : Replace DCM with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity and lower toxicity .

- Catalysis : Use recyclable Lewis acid catalysts (e.g., FeCl₃ montmorillonite) to reduce SOCl₂ stoichiometry by 30% .

- Waste Minimization : Neutralize HCl byproduct with NaOH to recover NaCl for disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.